molecular formula C15H20N2O2S B2969849 Piperidin-1-yl(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone CAS No. 2034360-42-2

Piperidin-1-yl(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone

Cat. No.: B2969849
CAS No.: 2034360-42-2
M. Wt: 292.4
InChI Key: LERZJCGSSOURDD-UHFFFAOYSA-N
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Description

Piperidin-1-yl(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone is a heterocyclic compound featuring a piperidine ring linked to a pyridin-4-yl methanone scaffold. The pyridine moiety is substituted at the 2-position with a tetrahydrothiophen-3-yloxy group, introducing sulfur-containing stereoelectronic effects. This compound is structurally analogous to bioactive molecules targeting enzyme or receptor systems, particularly in oncology and neurology .

Properties

IUPAC Name

piperidin-1-yl-[2-(thiolan-3-yloxy)pyridin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c18-15(17-7-2-1-3-8-17)12-4-6-16-14(10-12)19-13-5-9-20-11-13/h4,6,10,13H,1-3,5,7-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LERZJCGSSOURDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=NC=C2)OC3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperidin-1-yl(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone typically involves multi-step organic reactions. The process often begins with the preparation of intermediate compounds such as tetrahydrothiophene and pyridine derivatives. The piperidine moiety is introduced through subsequent reactions, involving the use of coupling agents and various catalysts.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for scale and efficiency. This often includes the use of continuous flow reactors and advanced catalytic systems to facilitate high-yield and low-cost production.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, potentially yielding sulfoxides or sulfones.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides may be replaced.

Common Reagents and Conditions:

  • Oxidation: Common reagents include hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (mCPBA).

  • Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

  • Substitution: Reagents such as sodium methoxide (NaOMe) in methanol can facilitate nucleophilic substitution reactions.

Major Products: The major products of these reactions vary widely based on the specific conditions and reagents used, but they often include modified versions of the parent molecule with additional functional groups or altered oxidation states.

Scientific Research Applications

Piperidin-1-yl(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone is utilized in various scientific research domains:

  • Chemistry: Used as a building block in synthetic organic chemistry for the creation of complex molecules.

  • Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

  • Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

  • Industry: Applied in the development of advanced materials and specialty chemicals due to its unique structural properties.

Mechanism of Action

The mechanism of action of Piperidin-1-yl(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone largely depends on its specific application:

  • Molecular Targets: It may target specific enzymes or receptors within biological systems, modulating their activity through competitive or allosteric interactions.

  • Pathways Involved: The compound can influence various biochemical pathways, potentially affecting cell signaling, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Pyridin-4-yl Methanone Derivatives

Several compounds share the pyridin-4-yl methanone core but differ in substituents, influencing their pharmacological profiles:

Compound Name Key Structural Features Molecular Weight (g/mol) Biological Activity/Application Reference
Piperidin-1-yl(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone (Target) Tetrahydrothiophen-3-yloxy substituent; sulfur-enhanced lipophilicity ~292.4 (C₁₅H₂₀N₂O₂S) Potential kinase inhibitor or receptor modulator
(5-[4-(Dimethylamino)piperidin-1-yl]-1H-imidazo[4,5-b]pyridin-2-yl)[2-(isoquinolin-4-yl)pyridin-4-yl]methanone Dimethylamino-piperidine; isoquinoline-pyridine hybrid 535.53 (C₃₁H₃₀N₆O) Reference inhibitor in docking studies (ΔG = -9.2 kcal/mol)
(4,4-Difluoro-3-(quinolin-3-yloxy)piperidin-1-yl)(2-(2H-1,2,3-triazol-2-yl)phenyl)methanone Difluoro-piperidine; quinoline-triazole system ~467.5 (C₂₄H₂₀F₂N₅O₂) PET ligand for neuronal receptors (high selectivity)
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(isochroman-3-yl)methanone Chloropyridine; isochromanone substituent ~386.9 (C₁₉H₁₉ClN₂O₂) Investigated for CNS permeability (CAS: 2034395-25-8)
Key Observations :

Halogenated derivatives (e.g., chlorine in , fluorine in ) improve target binding via halogen bonding but may reduce solubility.

Piperidine Modifications: 4,4-Difluoro-piperidine (e.g., compound 14 in ) increases rigidity and bioavailability compared to unsubstituted piperidine. Dimethylamino-piperidine () introduces basicity, favoring interactions with acidic residues in enzyme active sites.

Pharmacological and Physicochemical Properties

Binding Affinity and Selectivity
  • Quinoline-containing analogues (e.g., ) exhibit higher blood-brain barrier penetration due to increased lipophilicity, whereas the target compound’s sulfur group may limit CNS access due to polarity .
Solubility and Metabolic Stability
  • The chloropyridin-4-yloxy substituent in reduces aqueous solubility (logP ~3.2) compared to the target compound’s logP ~2.8 (estimated).
  • Triazole-containing derivatives () show improved metabolic stability via π-stacking interactions but require synthetic complexity.

Biological Activity

Piperidin-1-yl(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone, with the CAS number 2034362-31-5, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

PropertyValue
Molecular Formula C19H22N4O3S
Molecular Weight 386.5 g/mol
CAS Number 2034362-31-5

The compound's biological activity is largely attributed to its interaction with various biological targets. Preliminary studies suggest that it may inhibit specific enzymes or receptors involved in disease pathways, particularly in cancer and parasitic infections. For example, compounds with similar structures have been shown to affect ATPase activity in Plasmodium falciparum, the malaria-causing parasite, indicating potential antimalarial properties .

Anticancer Activity

Research has indicated that derivatives of piperidinyl compounds exhibit anticancer properties. The compound under review has shown promise in targeting mtap-deficient cancers, which are characterized by a unique metabolic profile that can be exploited for therapeutic benefit . In vitro studies demonstrated that modifications to the piperidinyl scaffold could enhance cytotoxicity against cancer cell lines.

Antiparasitic Activity

The compound's structural features suggest potential antiparasitic activity. Similar compounds have been evaluated for their effectiveness against P. berghei in mouse models, showing reductions in parasitemia at specific dosages . The incorporation of polar functionalities has been linked to improved solubility and metabolic stability, enhancing the pharmacokinetic profile necessary for effective treatment.

Case Studies

  • Study on Antimalarial Efficacy : A study assessed the efficacy of piperidine derivatives against P. falciparum. The results indicated that certain structural modifications could enhance activity against both asexual and sexual stages of the parasite, suggesting potential for transmission-blocking therapies .
  • Cancer Treatment Trials : Clinical trials involving piperidinyl compounds have reported varying degrees of success in treating mtap-deficient tumors. The findings underscore the importance of optimizing molecular structures to improve selectivity and reduce off-target effects .

Q & A

Q. What are the recommended synthesis protocols for Piperidin-1-yl(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone?

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a piperidine moiety may react with a functionalized pyridine derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the methanone core . Purification typically involves column chromatography (e.g., silica gel with acetonitrile/water gradients) or recrystallization . Intermediate steps may include protecting group strategies for hydroxyl or amine functionalities, as seen in analogous syntheses .

Q. How can the structural integrity of this compound be validated post-synthesis?

X-ray crystallography is the gold standard for confirming molecular structure. Software like SHELXL (part of the SHELX suite) is widely used for refining crystallographic data . Complementary techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to verify proton environments and carbon frameworks.
  • High-resolution mass spectrometry (HRMS) : To confirm molecular formula and purity .
  • FTIR : For functional group identification (e.g., carbonyl stretching at ~1650–1750 cm⁻¹) .

Q. What safety precautions are necessary when handling this compound?

While specific toxicity data for this compound is limited, analogous piperidine derivatives require:

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Emergency measures : Skin/eye contact warrants immediate rinsing with water; inhalation requires fresh air and medical attention if symptoms persist .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data across studies?

Discrepancies in solubility (e.g., in DMSO vs. aqueous buffers) may arise from impurities or polymorphic forms. To address this:

  • Reproduce experiments : Use standardized solvents (e.g., USP-grade DMSO) and control temperature/pH.
  • Analytical methods : Employ HPLC-UV or LC-MS to quantify solubility and detect degradation products .
  • Computational modeling : Predict solubility parameters using tools like COSMO-RS .

Q. What pharmacological targets are plausible for this compound based on structural analogs?

The piperidine and pyridine motifs are common in GPCR ligands (e.g., serotonin or cannabinoid receptors). For example:

  • AM251 : A piperidinyl methanone acts as a cannabinoid receptor antagonist .
  • Raloxifene analogs : Methanone derivatives modulate estrogen receptors . Experimental validation could involve:
  • Radioligand binding assays : To assess affinity for target receptors.
  • Functional assays : cAMP or calcium flux measurements for receptor activation/inhibition .

Q. What strategies are recommended for optimizing metabolic stability in preclinical studies?

Metabolic instability (e.g., hepatic CYP450-mediated oxidation) can be mitigated via:

  • Structural modifications : Introduce electron-withdrawing groups or fluorinate vulnerable positions.
  • In vitro assays : Use liver microsomes or hepatocytes to identify metabolic hotspots.
  • Prodrug approaches : Mask reactive groups (e.g., ester prodrugs for improved bioavailability) .

Q. How should researchers design experiments to address conflicting bioactivity data in cell vs. animal models?

Discrepancies may stem from differential membrane permeability or off-target effects. Solutions include:

  • Pharmacokinetic profiling : Measure plasma/tissue concentrations to correlate exposure with efficacy.
  • Genomic knockout models : Validate target specificity using CRISPR/Cas9-edited cell lines.
  • Pathway analysis : Transcriptomics/proteomics to identify compensatory mechanisms in vivo .

Methodological Considerations

Q. What computational tools are suitable for docking studies with this compound?

  • AutoDock Vina or Schrödinger Suite : For predicting binding poses in target proteins.
  • MD simulations (GROMACS/NAMD) : To assess stability of ligand-receptor complexes over time.
  • QSAR models : Relate structural features (e.g., logP, polar surface area) to activity .

Q. How can researchers validate the compound’s purity in complex biological matrices?

  • LC-MS/MS : Quantify the compound in plasma/tissue homogenates with isotopically labeled internal standards.
  • DSC (Differential Scanning Calorimetry) : Detect polymorphic impurities affecting crystallinity .

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